molecular formula C8H9BrN4S B13300338 5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13300338
M. Wt: 273.16 g/mol
InChI Key: OFCPTEOGVXOAFA-UHFFFAOYSA-N
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Description

5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C8H9BrN4S. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with bromine and sodium azide to yield the desired triazole compound .

Industrial Production Methods

the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H9BrN4S

Molecular Weight

273.16 g/mol

IUPAC Name

5-bromo-1-[(5-methylthiophen-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H9BrN4S/c1-5-2-6(4-14-5)3-13-7(9)11-8(10)12-13/h2,4H,3H2,1H3,(H2,10,12)

InChI Key

OFCPTEOGVXOAFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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